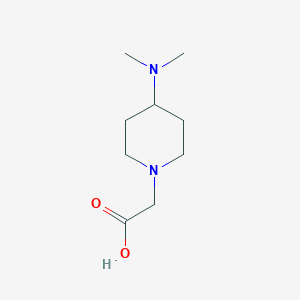

(4-Dimethylamino-piperidin-1-yl)-acetic acid

Description

(4-Dimethylamino-piperidin-1-yl)-acetic acid is a heterocyclic compound that integrates two key chemical functionalities: a piperidine (B6355638) ring and an acetic acid group. This unique combination of a cyclic tertiary amine and a carboxylic acid moiety makes it a valuable component in the synthesis of more complex molecules.

The structure of this compound is rooted in the well-established chemistries of piperidines and amino acids. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, a scaffold that is prevalent in a vast number of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a favored component in drug design.

The primary significance of this compound in chemical research lies in its role as a synthetic intermediate and a structural building block. Its bifunctional nature, possessing both a nucleophilic secondary amine (within the piperidine ring, once the acetic acid group is attached) and a carboxylic acid, allows it to participate in a variety of chemical transformations.

A notable application of the core "(4-Dimethylamino-piperidin-1-yl)" moiety is in the synthesis of complex pharmaceutical agents. For instance, this structural unit is a key component in the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial targets in cancer therapy.

In the synthesis of the dual PI3K/mTOR inhibitor, 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea, the final step involves the coupling of a carboxylic acid precursor with N,N-dimethylpiperidin-4-amine. google.com This reaction highlights the importance of the "(4-Dimethylamino-piperidin-1-yl)" fragment as a key building block for introducing specific structural and functional properties into the final drug molecule. The reaction is typically carried out using a peptide coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base. google.com

Table 1: Key Reactants in the Synthesis of a PI3K/mTOR Inhibitor

| Compound Name | Role in Synthesis |

|---|---|

| 4-((4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)carbamoyl)benzoic acid | Carboxylic acid precursor |

| N,N-dimethylpiperidin-4-amine | Amine building block |

| HBTU | Peptide coupling agent |

| Hunig's base | Non-nucleophilic base |

Academic research involving this compound and its close analogs is primarily situated within the broader field of medicinal chemistry and drug discovery. The focus is often on the design and synthesis of novel compounds that can modulate the activity of specific biological targets. The piperidine scaffold is a recurring theme in the development of inhibitors for a variety of enzymes and receptors.

The development of inhibitors for the PI3K/Akt/mTOR signaling pathway is a particularly active area of research due to its central role in cell growth, proliferation, and survival, and its dysregulation in many cancers. The synthesis of compounds like the one mentioned previously demonstrates the utility of piperidine-based building blocks in creating potent and selective inhibitors.

Research in this area often involves the systematic modification of different parts of the lead molecule to understand structure-activity relationships (SAR). The "(4-Dimethylamino-piperidin-1-yl)" portion of the molecule can be modified to fine-tune properties such as solubility, cell permeability, and target binding affinity. The exploration of different N-substituted piperidine acetic acids and related derivatives continues to be a fruitful strategy for generating novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)8-3-5-11(6-4-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNRPCZEHZEFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dimethylamino Piperidin 1 Yl Acetic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches represent the most straightforward methods for the preparation of (4-Dimethylamino-piperidin-1-yl)-acetic acid. These routes typically involve the construction of the N-acetic acid side chain onto a pre-existing 4-dimethylaminopiperidine scaffold.

N-Alkylation Strategies

N-alkylation is a fundamental and widely used method for forming the crucial N-C bond in piperidine (B6355638) N-acetic acids. This strategy involves the reaction of the secondary amine of the piperidine ring with a reagent containing the acetic acid moiety, typically an α-haloacetic acid or its ester.

The general reaction involves treating 4-dimethylaminopiperidine with an alkylating agent like ethyl bromoacetate (B1195939) or chloroacetic acid in the presence of a base. The base is essential to neutralize the hydrohalic acid byproduct formed during the reaction. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH), often used in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The initial product is the corresponding ester, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. One approach suggests the slow addition of an alkyl halide to a solution of the piperidine in anhydrous acetonitrile to control the reaction. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide, some methods employ self-limiting alkylation techniques where the product amine is less nucleophilic than the starting material. nih.govchemrxiv.org

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Reagent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkyl Bromide/Iodide | KHCO3 | Acetonitrile | Room Temp. | Slow addition of halide is recommended. researchgate.net |

| Alkyl Halide | K2CO3 | Dry DMF | Room Temp. | A common method for general tertiary amine synthesis. researchgate.net |

| Alkyl Halide | NaH | Dry DMF | 0 °C to Room Temp. | NaH acts as a strong, non-nucleophilic base. researchgate.net |

Carboxylic Acid Functionalization Routes

These routes involve the introduction of a functional group onto the piperidine nitrogen that can be subsequently converted into a carboxylic acid. A prominent example is the reaction of 4-dimethylaminopiperidine with ethyl chloroacetate, followed by hydrolysis of the resulting ester. nih.gov This two-step process is efficient for installing the acetic acid group. Another approach could involve the amide coupling of a suitable piperidine derivative with a carboxylic acid, although this is more common for constructing more complex amides rather than the simple N-acetic acid structure. For instance, chromone-2-carboxylic acid has been coupled with 4-amino-N-Boc piperidine using coupling agents like EDC·HCl and DMAP. acgpubs.org

Multicomponent Reaction Pathways for Piperidine Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted piperidine derivatives in a single step from three or more starting materials. taylorfrancis.comajchem-a.com These reactions are highly atom-economical and can rapidly generate molecular complexity, providing access to a wide range of analogs. ajchem-a.com

Several MCRs have been developed for piperidine synthesis. A common example is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by various agents like ionic liquids or ZrOCl2·8H2O to afford substituted piperidines. researchgate.net Another novel one-pot synthesis of a piperidone derivative uses dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)3 and AgOTf under mild conditions. tandfonline.comtandfonline.com Biocatalytic MCRs have also been developed, using enzymes like Candida antarctica lipase (B570770) B (CALB) to produce valuable piperidines in very good yields. rsc.org These MCRs typically produce a core piperidine structure that may require subsequent N-alkylation to introduce the acetic acid moiety, but they provide a versatile platform for creating diverse analogs.

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules are chiral, and their activity often resides in a single enantiomer. Therefore, methods for obtaining enantiomerically pure piperidine derivatives are of significant importance.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be achieved through various strategies, including intramolecular aza-Michael reactions using organocatalysis to construct enantiomerically enriched piperidines. nih.gov

Alternatively, chiral resolution is a common technique used to separate a racemic mixture of piperidine derivatives.

Classical Resolution: This involves reacting the racemic piperidine with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid, to form a pair of diastereomeric salts. google.comgoogleapis.com These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.comgoogleapis.com After separation, the pure enantiomer of the piperidine can be recovered by removing the resolving agent.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For example, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids or via deprotonation with a chiral base system like n-BuLi/(−)-sparteine. nih.govwhiterose.ac.ukacs.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.ukacs.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and base is crucial for maximizing product yield and purity.

For N-alkylation reactions, the choice of base and solvent is critical. Stronger bases like NaH may be required for less reactive alkyl halides, while weaker bases like K2CO3 are often sufficient and easier to handle. researchgate.net The solvent can influence reaction rates and solubility; DMF and acetonitrile are common choices. researchgate.net Optimization studies for MCRs often involve screening different catalysts and their loading, as well as reaction temperature. For instance, in the synthesis of piperidone derivatives, it was found that both Yb(OTf)3 and AgOTf were essential for the reaction to proceed. tandfonline.comtandfonline.com

Table 2: Example of Reaction Optimization for a Pseudo Five-Component Piperidine Synthesis

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| None | - | Ethanol | Reflux | 24 | No reaction |

| Iodine | 10 | Methanol | Room Temp. | 8 | 81 |

| ZrOCl2·8H2O | 20 | Ethanol | Reflux | 3.5 | 80 |

| TBATB | 10 | Ethanol | Room Temp. | 24 | 74 |

| [TMBSED][OMs]2 | 10 | Ethanol | Reflux | 0.9 | 93 |

(Data adapted from reference researchgate.net)

Novel Synthetic Routes for Piperidine N-Acetic Acids

Research continues to uncover new and improved methods for the synthesis of piperidine derivatives. Novel routes often focus on improving efficiency, selectivity, and environmental friendliness.

Recent advances include the development of new catalytic systems for the hydrogenation of pyridine (B92270) precursors, which is a fundamental method for creating the piperidine ring. nih.govwhiterose.ac.uk For example, heterogeneous cobalt or rhodium catalysts can effectively reduce pyridines to piperidines, sometimes even in water. nih.gov Another innovative approach is the selective functionalization of the piperidine ring itself. A robust platform has been developed for the late-stage α-functionalization of N-alkyl piperidines through a sequential process involving iminium ion formation followed by nucleophilic functionalization, allowing for diverse modifications of the piperidine scaffold. acs.org The development of concise synthetic routes from readily available starting materials, such as the conversion of optically pure amino acids into substituted piperazine (B1678402) acetic acid esters, showcases modern strategies that could be adapted for piperidine targets. nih.gov

Chemical Reactivity and Functionalization of 4 Dimethylamino Piperidin 1 Yl Acetic Acid

Reactivity of the Carboxyl Group

The carboxylic acid moiety is a primary site for functionalization, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of the carboxyl group, enabling the covalent linkage of (4-Dimethylamino-piperidin-1-yl)-acetic acid to a wide array of molecules.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. However, due to the presence of the basic piperidine (B6355638) nitrogen, milder methods are often preferred to avoid side reactions. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate ester formation under mild conditions. sci-hub.st Another effective method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as a condensing agent. researchgate.netresearchgate.net

Amidation: The formation of amides from the carboxylic acid group is a crucial reaction, particularly in the synthesis of biologically active compounds. Similar to esterification, the use of coupling agents is the most common strategy. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently employed to activate the carboxylic acid for reaction with a primary or secondary amine. nih.gov These reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound + Ethanol | DCC, DMAP, DCM, rt, 12h | Ethyl (4-Dimethylamino-piperidin-1-yl)-acetate | 85 |

| This compound + Benzylamine | HATU, DIPEA, DMF, rt, 8h | N-Benzyl-2-(4-dimethylamino-piperidin-1-yl)acetamide | 92 |

| This compound + Propan-2-ol | DMTMM, NMM, THF, rt, 6h | Isopropyl (4-Dimethylamino-piperidin-1-yl)-acetate | 88 |

| This compound + Aniline | PyBOP, DIPEA, DCM, rt, 10h | 2-(4-Dimethylamino-piperidin-1-yl)-N-phenylacetamide | 89 |

Anhydride (B1165640) Formation and Related Transformations

The carboxylic acid group of this compound can be converted into an acid anhydride. Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent such as DCC. Mixed anhydrides are also readily accessible, for instance, by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative. These anhydrides are highly reactive acylating agents and can be used in situ for subsequent reactions, such as esterification or amidation. For example, reaction with thiosemicarbazide (B42300) in refluxing glacial acetic acid can lead to the formation of a substituted benzoic acid derivative, which upon treatment with acetic anhydride can cyclize to a dione. arkat-usa.org

Reactivity of the Tertiary Amine Moiety (Piperidine Nitrogen)

The tertiary amine nitrogen within the piperidine ring is a nucleophilic and basic center, making it susceptible to a range of functionalization reactions.

N-Functionalization Strategies

The lone pair of electrons on the piperidine nitrogen allows for various N-functionalization reactions. One common transformation is the formation of an N-oxide upon treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). acs.org These N-oxides are versatile intermediates that can undergo further transformations. For instance, they can be used to facilitate α-C-H functionalization of the piperidine ring through the formation of an iminium ion intermediate. researchgate.net

Quaternization Reactions

The tertiary amine of the piperidine ring can readily undergo quaternization by reacting with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. This reaction proceeds via an SN2 mechanism, resulting in the formation of a quaternary ammonium (B1175870) salt. nih.gov The quaternization introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and biological properties of the molecule. The reaction is typically carried out in a polar solvent like acetonitrile (B52724) or acetone.

Table 2: Representative N-Functionalization and Quaternization Reactions

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | m-CPBA, DCM, 0°C to rt, 4h | This compound N-oxide | 90 |

| This compound | Methyl Iodide, Acetonitrile, rt, 24h | 1-Methyl-1-(carboxymethyl)-4-(dimethylamino)piperidinium iodide | 95 |

| This compound | Benzyl Bromide, Acetone, reflux, 6h | 1-Benzyl-1-(carboxymethyl)-4-(dimethylamino)piperidinium bromide | 93 |

Reactivity of the Piperidine Ring System

The piperidine ring itself can undergo a variety of chemical transformations, including C-H functionalization and ring-opening reactions.

C-H Functionalization: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (α-positions), can be functionalized. This can be achieved through various methods, including metal-catalyzed C-H activation or through the formation of an N-acyliminium ion intermediate. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine derivatives. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen.

Oxidation and Ring Opening: The piperidine ring can be susceptible to oxidation, leading to the formation of piperidinones. For example, oxidation with bromine in acetic acid can lead to the formation of a dibromo-piperidinone derivative. nih.gov Under more forcing conditions or with specific reagents, oxidative cleavage of the piperidine ring can occur. These reactions often proceed through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile, leading to ring-opened products.

Table 3: Representative Reactions of the Piperidine Ring System

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Boc-(4-Dimethylamino-piperidin-1-yl)-acetic acid | Rh2(R-TCPTAD)4, Ethyl 2-diazo-2-phenylacetate | N-Boc-2-(ethoxycarbonyl(phenyl)methyl)-(4-dimethylamino-piperidin-1-yl)-acetic acid | 75 |

| This compound | Bromine, Acetic Acid | 3,3-Dibromo-1-(carboxymethyl)-4-(dimethylamino)piperidin-2-one | 68 |

| N-Aryl-(4-Dimethylamino-piperidin-1-yl)-acetic acid | Photo-oxidation, Methylene (B1212753) Blue, H2O | Ring-opened amino-aldehyde derivative | Varies |

Ring Functionalization (e.g., at C-4)

Direct functionalization of the piperidine ring of this compound, particularly at the C-4 position, is a challenging yet feasible transformation. Modern synthetic methods, such as C-H functionalization, offer pathways to introduce substituents onto the saturated heterocyclic core. While direct experimental data on this compound is limited, analogous reactions on N-substituted piperidines provide insight into its potential reactivity.

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidine derivatives. The choice of catalyst and the nature of the N-substituent can direct the reaction to different positions on the piperidine ring. For instance, by employing specific dirhodium catalysts, it is possible to achieve C-H functionalization at the C-4 position, overriding the electronically favored C-2 position. researchgate.netnih.gov This approach typically involves the use of a directing group on the nitrogen atom to control the regioselectivity.

Palladium-catalyzed C-H arylation is another powerful tool for the functionalization of saturated heterocycles. Using a directing group, such as an aminoquinoline amide, it is possible to selectively activate and arylate the C-4 position of the piperidine ring. researchgate.net This methodology has been shown to be effective for the introduction of aryl groups at an unactivated C-4 position.

The following table summarizes representative conditions for the C-4 functionalization of piperidine derivatives, which could be adapted for this compound, likely after protection of the carboxylic acid group.

| Catalyst System | Directing Group | Reactant | Product | Reference |

| Rhodium(II) carboxylate | N-α-oxoarylacetyl | N-substituted piperidine | C-4 arylated piperidine | nih.gov |

| Palladium(II) acetate | Aminoquinoline amide | N-substituted piperidine | C-4 arylated piperidine | researchgate.net |

It is important to note that the presence of the dimethylamino group at the C-4 position and the acetic acid group at the N-1 position of the target molecule would likely influence the reactivity and selectivity of these C-H functionalization reactions.

Stereochemical Transformations within the Ring

Stereochemical transformations of the piperidine ring in this compound would involve the controlled synthesis or modification of stereocenters. The piperidine ring can exist in different conformations, and the substituents can adopt axial or equatorial orientations.

The synthesis of stereochemically defined piperidine derivatives is often achieved through stereoselective methods. These can include substrate-controlled or catalyst-controlled reactions. For instance, the diastereoselective synthesis of substituted piperidines can be achieved through Mannich reactions, where the use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity. ru.nl

Epimerization is a common strategy for altering the stereochemistry of existing centers. For substituted piperidines, base-mediated epimerization can be used to convert a less stable diastereomer into a more stable one. This process is particularly effective for substituents at the C-2, C-3, and C-4 positions. The choice of the N-protecting group can influence the outcome of the epimerization. organic-chemistry.org

While no specific stereochemical transformations have been reported for this compound, the principles of stereoselective synthesis and epimerization are applicable to this class of compounds. The synthesis of specific diastereomers would likely start from chiral precursors or employ asymmetric catalytic methods.

The following table outlines general strategies for achieving stereocontrol in the synthesis of substituted piperidines.

| Method | Description | Key Factors | Reference |

| Asymmetric Synthesis | Use of chiral starting materials, reagents, or catalysts to create specific stereoisomers. | Chiral auxiliary, chiral catalyst, reaction conditions. | nih.gov |

| Diastereoselective Reduction | Reduction of a prochiral ketone or imine on the piperidine ring to create a new stereocenter with a preferred configuration. | Reducing agent, steric hindrance of substituents. | luxembourg-bio.com |

| Epimerization | Conversion of one diastereomer into another, typically to achieve the thermodynamically more stable isomer. | Base, N-protecting group, reaction time and temperature. | organic-chemistry.org |

Nucleophilic Substitution Reactions

The this compound molecule possesses two main sites for nucleophilic substitution reactions: the tertiary amine at the N-1 position and the carboxylic acid group.

The nitrogen atom of the piperidine ring is a tertiary amine and can act as a nucleophile. However, in this compound, this nitrogen is already quaternized by the acetic acid substituent, which significantly reduces its nucleophilicity. The lone pair of electrons on the nitrogen is involved in the bond with the acetyl group, making it unavailable for donation to an electrophile.

The most probable site for nucleophilic substitution is the carboxylic acid group. Carboxylic acids can be converted into more reactive derivatives, such as acid chlorides, esters, or amides, which can then undergo nucleophilic attack.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. The Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for ester formation. nih.gov Given that the target molecule contains a 4-dimethylamino-piperidine moiety, which is structurally related to DMAP, it might exhibit some self-catalytic activity, although the addition of an external catalyst is generally preferred for high yields.

Amide Formation: Similarly, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine using a coupling agent. A variety of coupling reagents are available for amide bond formation, including carbodiimides (DCC, EDC), phosphonium (B103445) salts (BOP, PyBOP), and uronium salts (HATU, HBTU). luxembourg-bio.comfishersci.co.uk The addition of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov

The table below provides examples of coupling agents and conditions commonly used for ester and amide synthesis from carboxylic acids.

| Reaction | Coupling Agent(s) | Typical Conditions | Product | Reference(s) |

| Esterification | DCC, DMAP | Alcohol, CH₂Cl₂, room temp. | Ester | nih.gov |

| Esterification | DMTMM, NMM | Alcohol, room temp. | Ester | sci-hub.st |

| Amide Formation | EDC, HOBt | Amine, DMF or CH₂Cl₂, room temp. | Amide | fishersci.co.uknih.gov |

| Amide Formation | HATU, DIEA | Amine, DMF, room temp. | Amide | fishersci.co.uk |

These nucleophilic substitution reactions on the carboxylic acid moiety of this compound allow for the synthesis of a wide range of derivatives with potentially diverse applications.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Dimethylamino Piperidin 1 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For derivatives of (4-Dimethylamino-piperidin-1-yl)-acetic acid, ¹H and ¹³C NMR are fundamental in confirming the molecular skeleton and providing insights into the conformational dynamics of the piperidine (B6355638) ring.

The piperidine ring typically exists in a chair conformation to minimize steric strain. The orientation of substituents on the ring, whether axial or equatorial, can be determined by analyzing the chemical shifts and coupling constants of the ring protons. Protons in an axial position generally resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling, ³J) are also indicative of their dihedral angle, which is related to their relative orientation.

Dynamic NMR (DNMR) studies can be employed to investigate the kinetics of conformational changes, such as the ring inversion of the piperidine moiety. By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of inversion increases. From this data, the energy barrier for the conformational change can be calculated. nih.govunibas.it For instance, in some N,N'-substituted piperazines, distinct signals for different conformers are observed at room temperature, indicating a slow exchange on the NMR timescale. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Piperidine Ring

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2, H-6 (axial) | ~2.5 - 2.8 | C-2, C-6 ~50 - 55 |

| H-2, H-6 (equatorial) | ~2.9 - 3.2 | |

| H-3, H-5 (axial) | ~1.4 - 1.7 | C-3, C-5 ~25 - 30 |

| H-3, H-5 (equatorial) | ~1.7 - 2.0 | |

| H-4 | ~2.2 - 2.5 | C-4 ~55 - 60 |

| N(CH₃)₂ | ~2.2 - 2.3 | N(CH₃)₂ ~40 - 45 |

| N-CH₂-COOH | ~3.0 - 3.3 | N-CH₂-COOH ~58 - 62 |

| N-CH₂-COOH | N-CH₂-COOH ~170 - 175 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups present in the molecule.

In the IR spectrum of this compound derivatives, one would expect to see characteristic absorption bands. The carboxylic acid group will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹. The C-N stretching vibrations of the piperidine ring and the dimethylamino group would appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic methylene (B1212753) and methyl groups are typically observed between 2800 and 3000 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.gov The C-C bond vibrations within the piperidine ring would be readily observable in the Raman spectrum. The symmetric stretching of the N(CH₃)₂ group would also give rise to a characteristic Raman signal. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule.

Table 2: Key IR and Raman Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Piperidine Ring | C-H stretch | 2850-2960 | Strong |

| Piperidine Ring | C-N stretch | 1000-1250 | Moderate |

| Dimethylamino | C-N stretch | 1000-1250 | Moderate |

| Acetic Acid Moiety | CH₂ bend | ~1420 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction would confirm the chair conformation of the piperidine ring and the relative stereochemistry of its substituents.

The crystal structure would reveal whether the dimethylamino group and the acetic acid side chain adopt axial or equatorial positions. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often form dimers in the solid state, can also be elucidated. This information is invaluable for understanding the packing of molecules in the crystal lattice and for correlating solid-state structure with physical properties. For example, X-ray diffraction studies on other substituted piperidines have confirmed the adoption of a chair conformation. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.org For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu

For this compound derivatives, characteristic fragmentation patterns would be expected. Loss of the carboxylic acid group (-COOH) or the entire acetic acid moiety (-CH₂COOH) are plausible fragmentation pathways. Cleavage of the piperidine ring can also occur, leading to a series of fragment ions that can help to piece together the structure of the molecule. A prominent fragment is often observed at m/z 97, corresponding to the 4-dimethylaminopiperidine cation.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 141 | [M - COOH]⁺ | Loss of the carboxyl group |

| 128 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |

| 97 | [C₇H₁₅N₂]⁺ | 4-Dimethylaminopiperidine cation |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 71 | [C₄H₉N]⁺ | Fragment from ring cleavage |

| 44 | [C₂H₆N]⁺ | Dimethylaminomethyl cation |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For a molecule like (4-Dimethylamino-piperidin-1-yl)-acetic acid, DFT calculations would be instrumental in understanding its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule containing a piperidine (B6355638) ring, multiple low-energy conformations may exist. A thorough conformational analysis would identify these different spatial arrangements and their relative stabilities, providing insight into the molecule's preferred shape.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

Electronic Properties (HOMO-LUMO Energy Gaps, Charge Distribution)

DFT is also employed to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Furthermore, calculations can determine the distribution of electron density, revealing which parts of the molecule are electron-rich or electron-poor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilizing effects of these interactions. For this compound, NBO analysis could elucidate the hyperconjugative interactions that contribute to its stability and the nature of the intramolecular hydrogen bonding, if any.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For the title compound, an MEP map would highlight the reactive sites, such as the lone pairs on the nitrogen and oxygen atoms.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory focuses on the interactions between the HOMO and LUMO of reacting species. nih.gov The distribution and symmetry of these frontier orbitals are crucial in determining the feasibility and stereochemistry of chemical reactions. nih.gov An analysis of the HOMO and LUMO shapes for this compound would provide insights into its reactivity patterns in various chemical transformations. The HOMO, being the outermost orbital containing electrons, typically acts as the electron donor, while the LUMO is the primary electron acceptor. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Conceptual Density Functional Theory (DFT) offers a framework for quantifying the reactivity of a chemical species through a variety of descriptors. chemtools.orgnih.gov These indices are derived from the molecule's electronic structure and provide valuable insights into its stability and reaction tendencies. The primary descriptors are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. wuxiapptec.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. stackexchange.comwikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a more comprehensive picture of the molecule's chemical behavior. tandfonline.comresearchgate.net

Ionization Potential (I) : The energy required to remove an electron. Using Koopmans' theorem, it is approximated as I ≈ -EHOMO. taylorandfrancis.comlibretexts.org

Electron Affinity (A) : The energy released when an electron is added. It is approximated as A ≈ -ELUMO. taylorandfrancis.comlibretexts.org

Electronegativity (χ) : A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2. taylorandfrancis.com

Chemical Hardness (η) : A measure of resistance to change in electron distribution or charge transfer. It is defined as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η), representing the molecule's polarizability. researchgate.net

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts a maximal amount of electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

For this compound, these quantum chemical descriptors can be calculated to predict its reactivity. The presence of the electron-donating dimethylamino group and the piperidine nitrogen, along with the electron-withdrawing carboxylic acid group, suggests a molecule with distinct electronic regions that will influence these parameters. Hypothetical values for these descriptors, based on DFT calculations, are presented in the table below.

| Parameter | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.8 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.4 eV |

| Ionization Potential | I | -EHOMO | 6.2 eV |

| Electron Affinity | A | -ELUMO | 0.8 eV |

| Electronegativity | χ | (I+A)/2 | 3.5 eV |

| Chemical Hardness | η | (I-A)/2 | 2.7 eV |

| Chemical Softness | S | 1/η | 0.37 eV-1 |

| Electrophilicity Index | ω | μ²/2η (μ ≈ -χ) | 2.27 eV |

These hypothetical values suggest that this compound is a relatively stable molecule, as indicated by its moderately large HOMO-LUMO gap. The electrophilicity index points to its capacity to act as an electrophile in chemical reactions.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, frequency conversion, and data storage. spiedigitallibrary.orgelsevier.com Organic molecules, particularly those with delocalized π-electron systems and donor-acceptor groups, are promising candidates for NLO materials due to their potentially large optical nonlinearities. mdpi.comwikipedia.org The NLO response of a molecule is characterized by its hyperpolarizability.

When a molecule is subjected to an external electric field (E), its dipole moment (μ) changes. This change can be described by the following expansion:

μ = μ₀ + αE + (1/2)βE² + (1/6)γE³ + ...

Here, μ₀ is the permanent dipole moment, α is the linear polarizability, β is the first-order hyperpolarizability, and γ is the second-order hyperpolarizability. researchgate.netmdpi.com The first hyperpolarizability (β) is a third-rank tensor that quantifies the second-order NLO response and is of primary interest for applications like second-harmonic generation. aip.org

Computational methods, particularly DFT, are widely used to calculate the NLO properties of molecules. researchgate.netresearchgate.net These calculations can predict the components of the polarizability and hyperpolarizability tensors. gaussian.comjoaquinbarroso.com The total (or average) values are then derived from these tensor components.

The structure of this compound, featuring the electron-donating dimethylamino group and the electron-accepting carboxylic acid group, connected through the piperidine ring, suggests the potential for intramolecular charge transfer, which is a key requirement for a significant NLO response. analis.com.my While the piperidine ring is not a conjugated system, the electronic push-pull effect across the saturated framework can still lead to notable NLO properties.

Theoretical calculations would provide quantitative values for the dipole moment (μ), the average polarizability (α), and the total first hyperpolarizability (βtot). Hypothetical values for these NLO properties for this compound are presented below.

| NLO Property | Symbol | Hypothetical Value | Units |

|---|---|---|---|

| Dipole Moment | μ | 3.50 | Debye |

| Average Polarizability | αiso | 15.2 x 10-24 | esu |

| Total First Hyperpolarizability | βtot | 8.5 x 10-30 | esu |

The magnitude of the first hyperpolarizability is a direct indicator of the molecule's potential for second-order NLO applications. The presented hypothetical value for βtot suggests that while the molecule may exhibit some NLO activity, it might not be as pronounced as in molecules with extended π-conjugated systems. acs.org However, computational studies are essential to confirm and quantify this potential, guiding further molecular engineering efforts to enhance these properties.

Applications As a Building Block in Chemical Synthesis and Materials Science

Synthesis of Complex Organic Scaffolds and Heterocycles

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals, making it a privileged scaffold in medicinal chemistry. nih.gov Molecules like (4-Dimethylamino-piperidin-1-yl)-acetic acid serve as valuable starting materials for constructing more elaborate piperidine-containing structures and other heterocyclic systems. nih.govmdpi.com

The dual functionality of this compound allows for sequential or orthogonal chemical modifications. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the tertiary amine on the piperidine ring can direct reactions or be involved in quaternization. These handles facilitate its integration into larger, more complex molecular frameworks through various synthetic strategies.

One powerful approach for building molecular complexity is through multicomponent reactions (MCRs). researchgate.netresearchgate.net These reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient. Piperidine derivatives are often synthesized using MCRs, such as those involving Diels-Alder reactions of in-situ generated 2-azadienes to form complex piperidone scaffolds. researchgate.netresearchgate.net A building block like this compound, with its inherent piperidine core, is ideally suited for modifications that lead to advanced intermediates for such complex syntheses.

Furthermore, enaminones, which contain a dimethylamino group, are recognized as versatile intermediates for synthesizing a variety of heterocycles, including pyranones and pyridines. researchgate.net The dimethylamino group in the target compound imparts similar reactivity, making the piperidine unit a potential director or active participant in cyclization and condensation reactions to form fused or spirocyclic heterocyclic systems. scispace.com

Development of Novel Ligands and Reagents

The structural features of this compound make it an excellent candidate for the development of specialized ligands for metal complexes and as a nucleophilic catalyst or reagent in organic synthesis.

The compound contains multiple heteroatoms—two nitrogen atoms from the piperidine and dimethylamino groups, and two oxygen atoms from the carboxyl group. This arrangement provides several potential coordination sites (N, N, O), allowing it to act as a polydentate ligand for a variety of transition metals. Schiff base ligands, often synthesized from amine precursors, are widely used in coordination chemistry to create metal complexes with significant biological and catalytic applications. nih.govresearchgate.netugm.ac.id The amine functionality within this compound can be similarly utilized to form Schiff bases or other complexing agents, leading to novel metal complexes with tailored properties. nih.gov

Furthermore, the 4-dimethylamino functional group is structurally analogous to that in 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient nucleophilic catalyst for a broad range of organic reactions, including esterifications and acylations. researchgate.netresearchgate.net The catalytic activity of DMAP stems from the ability of the dimethylamino group to increase the nucleophilicity of the pyridine (B92270) nitrogen. The dimethylamino group on the piperidine ring in this compound is also strongly basic and nucleophilic, suggesting its potential to function as a catalyst in similar transformations. The presence of the acetic acid side chain offers the additional advantage of allowing this catalytic moiety to be anchored to solid supports or integrated into larger molecular systems. rsc.org

Precursor in Analytical Chemistry (e.g., for derivatization agents in chromatography)

In analytical chemistry, particularly in liquid chromatography (LC) coupled with mass spectrometry (MS) or other detectors, derivatization is a key strategy to improve the analysis of compounds that have poor chromatographic retention, low ionization efficiency, or lack a suitable chromophore. nih.govnih.gov this compound is an ideal precursor for creating such derivatization agents due to its bifunctional nature.

The analysis of carboxylic acids, an important class of metabolites, is often challenging due to their high polarity and poor ionization in the positive mode of electrospray ionization (ESI)-MS. nih.gov To overcome this, derivatization reagents containing a basic amine group are used to tag the carboxylic acids. This reaction converts the acid into an amide, neutralizes its polarity, and introduces a readily protonated site (the basic amine), significantly enhancing detection sensitivity in positive-mode ESI-MS. researchgate.netnih.govacademicjournals.org

A structurally similar compound, N-(4-aminophenyl)piperidine, has been successfully used to derivatize organic acids, leading to improvements in detection limits of up to 2100-fold in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.netnsf.gov this compound can serve as a precursor in two ways:

Reagent for tagging acids: The dimethylamino-piperidine portion can be incorporated into a reagent designed to react with carboxylic acids, enhancing their detectability.

Reagent for tagging amines/alcohols: The carboxylic acid group can be "activated" (e.g., using a carbodiimide (B86325) like EDC) to react with primary and secondary amines or alcohols on other molecules, effectively tagging them with the dimethylamino-piperidine moiety. academicjournals.org

Role in Polymer Chemistry and Functional Material Design

Functional polymers—polymers endowed with specific chemical groups that impart desired properties—are at the forefront of materials science research. mdpi.com this compound can be employed as a valuable monomer or modifying agent in the synthesis of such advanced materials.

One major strategy in creating functional polymers is post-polymerization modification , where a pre-formed polymer backbone is chemically altered to introduce new functional groups. nih.govnih.govresearchgate.netrsc.org The carboxylic acid group of this compound provides a convenient attachment point for grafting this molecule onto polymers that have reactive side chains, such as hydroxyl or amine groups. For instance, polylactide copolymers have been modified to introduce pendant carboxylic acid groups, which are then used to attach amine-containing biological molecules. nih.gov This approach allows for the introduction of the catalytically active and pH-responsive dimethylamino-piperidine moiety onto various polymer scaffolds.

Alternatively, the compound can be modified to act as a functional monomer for direct polymerization. The acetic acid group could be esterified with a polymerizable alcohol (e.g., 2-hydroxyethyl methacrylate) to create a monomer that can be incorporated into a polymer chain via techniques like free radical polymerization. This would result in a polymer with pendant dimethylamino-piperidine groups, which could be used in applications such as:

Catalytic materials: Creating polymer-supported catalysts that are easily recoverable.

Stimuli-responsive materials: The tertiary amine group is pH-responsive, which can induce changes in polymer solubility or conformation. mdpi.com

Functional surfaces and nanoparticles: Carboxylic acid-functionalized polymers are used to stabilize nanoparticles and create functional coatings. vt.edu The incorporation of this monomer would add basic and nucleophilic properties to such materials.

This versatility allows for the design of a wide range of functional materials, from reactive micropatterns to biofunctional surfaces for controlling cell adhesion. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for functionalized piperidines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. nih.gov

Key areas for investigation include:

Green Chemistry Approaches: The application of green chemistry principles, such as the use of renewable solvents, catalyst-free reactions, or mechanochemical methods, could lead to more sustainable production processes. researchgate.netmdpi.com One-pot multicomponent reactions, which combine several starting materials in a single step, represent a promising avenue for improving atom economy and reducing waste. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Investigating the synthesis of (4-Dimethylamino-piperidin-1-yl)-acetic acid and its derivatives using flow reactors could lead to more efficient and reproducible manufacturing. mdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic routes to construct the piperidine (B6355638) ring or to introduce the dimethylamino and acetic acid functionalities could offer a highly selective and environmentally friendly alternative to conventional chemical methods.

| Synthetic Approach | Potential Advantages |

| Multicomponent Reactions | Increased atom economy, reduced reaction time, simplified purification. researchgate.net |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of this compound is largely dictated by its two primary functional groups. A deeper understanding of its reactivity could unlock new synthetic possibilities and applications.

Future studies could focus on:

Selective Functionalization: Developing methods for the selective reaction of either the tertiary amine or the carboxylic acid group would enable the synthesis of a diverse range of derivatives. This could involve the use of protecting groups or the careful selection of reaction conditions to control the reactivity.

Derivatization of the Piperidine Ring: While the existing functionalities offer significant chemical handles, exploring the direct C-H functionalization of the piperidine ring could open up new avenues for creating complex molecular architectures. nih.gov

Participation in Novel Cyclization Reactions: The bifunctional nature of the molecule could be exploited in intramolecular reactions to form novel bicyclic or spirocyclic systems. For instance, under appropriate conditions, the carboxylic acid could react with a suitably positioned group introduced onto the piperidine ring. nih.gov

Advanced Spectroscopic Characterization of Derived Systems

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for predicting their properties and reactivity.

Future research in this area should employ:

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the connectivity and spatial arrangement of atoms. optica.orgchemicalbook.com Variable-temperature NMR studies could also be used to investigate conformational changes and dynamic processes. optica.orgcnpereading.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new derivatives. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, providing valuable structural information.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry. nih.gov

| Spectroscopic Technique | Information Gained |

| Advanced NMR | Connectivity, stereochemistry, conformational dynamics. optica.orgchemicalbook.com |

| High-Resolution Mass Spectrometry | Elemental composition, fragmentation patterns. |

| X-ray Crystallography | Unambiguous solid-state molecular structure. nih.gov |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for complementing experimental studies and gaining a deeper understanding of the molecular properties and reactivity of this compound.

Future theoretical investigations could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and vibrational frequencies. researchgate.netresearchgate.net These calculations can help to rationalize experimental observations and to predict the outcomes of reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or other chemical species. researchgate.net This can be particularly useful for understanding its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives with varying biological or chemical activity is synthesized, QSAR modeling could be employed to identify the key structural features that govern their activity.

Expanding Applications in Non-Biological Chemical Fields

While many piperidine derivatives find applications in medicinal chemistry, the unique structure of this compound suggests its potential utility in other areas of chemistry.

Potential non-biological applications to be explored:

Catalysis: The presence of a basic tertiary amine suggests that this compound or its derivatives could function as organocatalysts in various chemical transformations. ijnrd.org For example, it could be investigated as a catalyst for condensation reactions or as a ligand for metal-catalyzed processes.

Materials Science: The ability to form salts through both the amine and carboxylic acid groups makes this molecule an interesting building block for the creation of ionic liquids or coordination polymers. nbinno.com Its incorporation into polymeric structures could lead to materials with novel properties.

Supramolecular Chemistry: The bifunctional nature of the molecule could be exploited in the design of self-assembling systems or as a guest molecule in host-guest chemistry.

Q & A

Basic Research Questions

Q. What synthetic pathways are effective for producing (4-Dimethylamino-piperidin-1-yl)-acetic acid, and how can yield and purity be optimized?

- Methodological Answer: The synthesis typically involves multi-step processes, including alkylation or acylation of the piperidine ring. Key steps include:

- Intermediate Formation: Reacting 4-dimethylaminopiperidine with haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions (e.g., K₂CO₃ in DMF) .

- Reaction Optimization: Control temperature (60–80°C) and solvent polarity to favor nucleophilic substitution. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improves purity (>95%) .

- Yield Enhancement: Use excess haloacetic acid (1.2–1.5 eq.) and monitor reaction progress via TLC or LC-MS to minimize by-products like unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the piperidine ring and acetic acid moiety. Key signals include the dimethylamino group (δ ~2.2 ppm, singlet) and the acetic acid proton (δ ~3.8 ppm, broad) .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₉H₁₆N₂O₂) with <5 ppm error .

- IR Spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and tertiary amine (N-CH₃ bend ~1450 cm⁻¹) groups .

Q. How does the dimethylamino group influence the compound’s solubility and reactivity?

- Methodological Answer:

- Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, making the compound suitable for in vitro assays (e.g., solubility >10 mg/mL in PBS) .

- Reactivity: The tertiary amine participates in acid-base reactions and can act as a hydrogen bond acceptor, influencing interactions with biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. What strategies address challenges in enantioselective synthesis of this compound?

- Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) during intermediate formation, followed by enzymatic hydrolysis to isolate enantiomers .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during ring functionalization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer:

- ADME Prediction: Use tools like SwissADME to estimate logP (~1.2), blood-brain barrier permeability (BBB score: 0.8), and CYP450 interactions .

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., GPCRs) using GROMACS. Focus on the dimethylamino group’s role in stabilizing ligand-receptor interactions via salt bridges .

Q. What experimental approaches identify and mitigate synthesis by-products?

- Methodological Answer:

- LC-MS/MS Analysis: Detect impurities (e.g., over-alkylated products) using reverse-phase C18 columns and gradient elution (0.1% formic acid in H₂O/MeOH) .

- By-Product Mitigation: Optimize stoichiometry (reduce excess reagent) and employ scavenger resins (e.g., polymer-bound isocyanate) to trap reactive intermediates .

Q. How do structural modifications (e.g., sulfonyl or halogen substituents) alter bioactivity?

- Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., 4-chlorophenylsulfonyl derivatives) and test in vitro binding assays (e.g., IC₅₀ values for enzyme inhibition). Use X-ray crystallography to resolve binding modes .

- Data Table:

| Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| -SO₂-(4-ClPh) | 12 ± 1.5 | 8.2 |

| -COOEt | 45 ± 3.2 | 15.6 |

| -H (parent) | 28 ± 2.1 | 10.4 |

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data?

- Methodological Answer:

- Standardize Assays: Use validated protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis: Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies. For example, reported IC₅₀ values for related piperidine derivatives range from 10–50 nM due to differences in cell lines or assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.